molecular formula C10H9N3O4 B15359517 Methyl 2-methyl-5-nitro-indazole-3-carboxylate

Methyl 2-methyl-5-nitro-indazole-3-carboxylate

Cat. No.: B15359517
M. Wt: 235.20 g/mol
InChI Key: NELQUNXIEUTXLS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-nitro-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, has a nitro group (-NO2) and a carboxylate ester (-COOCH3) attached to the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylindazole as the starting material.

  • Nitration Reaction: The nitration of 2-methylindazole is achieved by treating it with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.

  • Carboxylation Reaction: The nitro-substituted indazole is then subjected to a carboxylation reaction using reagents like carbon monoxide (CO) and a suitable catalyst to introduce the carboxylate ester group.

  • Methylation Reaction: Finally, methylation of the carboxylate group is performed using methylating agents like methyl iodide (CH3I) to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized indazoles.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Various indazole derivatives with different oxidation states.

  • Reduction Products: Amino-substituted indazoles.

  • Substitution Products: Indazoles with different functional groups replacing the nitro or carboxylate groups.

Scientific Research Applications

Methyl 2-methyl-5-nitro-indazole-3-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-nitro-indazole-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

  • Methyl 1H-indazole-3-carboxylate: Similar structure but lacks the nitro group.

  • Methyl 2-methyl-indazole-3-carboxylate: Similar but without the nitro group at the 5-position.

  • Methyl 5-nitro-indazole-3-carboxylate: Similar but without the methyl group at the 2-position.

Uniqueness: Methyl 2-methyl-5-nitro-indazole-3-carboxylate is unique due to the presence of both the nitro group and the methyl group, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to pharmaceutical research. Its unique structure and reactivity make it a valuable compound for scientific exploration and industrial applications.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 2-methyl-5-nitroindazole-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-5-6(13(15)16)3-4-8(7)11-12/h3-5H,1-2H3

InChI Key

NELQUNXIEUTXLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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